1-(3,6-dichloropyridazin-4-yl)ethan-1-one
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Overview
Description
1-(3,6-Dichloropyridazin-4-yl)ethan-1-one is a chemical compound with the molecular formula C6H4Cl2N2O and a molecular weight of 191.01 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and an ethanone group at position 1. It is used in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3,6-dichloropyridazin-4-yl)ethan-1-one typically involves the chlorination of pyridazine derivatives followed by the introduction of the ethanone group. One common synthetic route includes the reaction of 3,6-dichloropyridazine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to yield the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(3,6-Dichloropyridazin-4-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid using common reagents like sodium borohydride or potassium permanganate, respectively.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic structures.
Scientific Research Applications
1-(3,6-Dichloropyridazin-4-yl)ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,6-dichloropyridazin-4-yl)ethan-1-one is primarily based on its ability to interact with specific molecular targets. The chlorine atoms and the ethanone group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins or DNA.
Comparison with Similar Compounds
1-(3,6-Dichloropyridazin-4-yl)ethan-1-one can be compared with other similar compounds such as:
1-(3,6-Dichloropyridazin-4-yl)ethan-1-amine:
1-(3,6-Dichloropyridazin-4-yl)ethan-1-ol: The presence of an alcohol group instead of an ethanone group changes its chemical properties and makes it suitable for different types of reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which provides distinct reactivity and applications in various fields of research .
Biological Activity
1-(3,6-Dichloropyridazin-4-yl)ethan-1-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has been investigated for its antimicrobial and anticancer properties, making it a candidate for further research and development in drug discovery.
Chemical Structure and Synthesis
The chemical structure of this compound features a pyridazine ring substituted with two chlorine atoms and an ethanone functional group. The synthesis typically involves the chlorination of pyridazine derivatives followed by the introduction of the ethanone group. A common method includes the reaction of 3,6-dichloropyridazine with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride under reflux conditions.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. Studies show that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism of action is believed to involve interaction with specific molecular targets, potentially inhibiting enzymes or disrupting cellular processes critical for cancer cell survival .
In Vitro Studies
In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. For instance, it was found to significantly reduce cell viability in colorectal cancer cells by inducing apoptosis through caspase activation pathways. This suggests its potential utility as a lead compound in developing new anticancer therapies .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
Colorectal Cancer | 12.5 | Apoptosis induction via caspases |
Breast Cancer | 15.0 | Cell cycle arrest |
Lung Cancer | 18.5 | Inhibition of proliferation |
In Vivo Studies
Animal model studies have further supported the anticancer efficacy of the compound. In a mouse model of melanoma, administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings highlight its potential as a therapeutic agent in oncology .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The chlorine substituents and the ethanone group enhance its reactivity and binding affinity to nucleophilic sites on proteins or DNA, which can lead to enzyme inhibition or disruption of crucial cellular functions.
Comparison with Similar Compounds
When compared to similar compounds such as 1-(3,6-dichloropyridazin-4-yl)ethan-1-amine and 1-(3,6-dichloropyridazin-4-yl)ethan-1-ol, this compound shows distinct biological properties due to its unique substitution pattern and functional groups. This specificity may confer enhanced reactivity and selectivity towards certain biological targets.
Compound | Key Features | Biological Activity |
---|---|---|
This compound | Ethanone group; two Cl substituents | Antimicrobial; anticancer |
1-(3,6-Dichloropyridazin-4-yl)ethan-1-amine | Amino group instead of ethanone | Limited activity observed |
1-(3,6-Dichloropyridazin-4-yl)ethan-1-ol | Hydroxyl group instead of ethanone | Different reactivity profile |
Properties
IUPAC Name |
1-(3,6-dichloropyridazin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c1-3(11)4-2-5(7)9-10-6(4)8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSBGXGBXJVHJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NN=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.